![molecular formula C19H21N5O4 B2870585 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034395-40-7](/img/structure/B2870585.png)
2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular structure of “2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” is based on a pyrazole nucleus . Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and complex. Pyrazoles are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .Scientific Research Applications
Antiviral Applications
The indole derivatives, which are structurally similar to our compound of interest, have shown significant antiviral activities . For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus . This suggests that our compound could be synthesized and tested for its efficacy against various RNA and DNA viruses, potentially contributing to the development of new antiviral medications.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . Given the structural similarities, 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide could be explored for its potential to reduce inflammation, which is a common symptom in many diseases, including autoimmune disorders .
Anticancer Potential
Compounds with an indole base have been found to possess anticancer properties . Research could be directed towards evaluating the efficacy of our compound in targeting cancer cells, understanding its mechanism of action, and determining its potential as a chemotherapeutic agent .
Anti-HIV Activity
Some indole derivatives have been synthesized and screened for their anti-HIV activity . The compound could be a candidate for further research in this field, aiming to develop new treatments for HIV by inhibiting the replication of HIV-1 and HIV-2 strains in infected cells .
Antioxidant Effects
The presence of the indole nucleus in various compounds has been associated with antioxidant effects . This property is crucial in combating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases. Therefore, the antioxidant capacity of 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide could be investigated to understand its therapeutic potential .
Antimicrobial and Antitubercular Activities
Indole derivatives have also demonstrated antimicrobial and antitubercular activities . Research into the compound’s ability to act against various bacterial strains, including those causing tuberculosis, could lead to the development of new antibiotics or treatments for drug-resistant infections .
Safety and Hazards
The safety and hazards associated with “2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” are not specified in the available literature. It is not intended for human or veterinary use and is available for research use only.
Future Directions
The future directions for research on “2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” and similar compounds could involve further exploration of their pharmacological activities . Given the diverse applications of pyrazole derivatives in areas such as technology, medicine, and agriculture , there is potential for significant advancements in these fields.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell proliferation and apoptosis . More research is needed to determine the specific pathways affected by this compound.
Pharmacokinetics
The presence of the trimethoxyphenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution
Result of Action
Similar compounds have demonstrated cytotoxic activity, suggesting that this compound may also have potential anticancer effects
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific studies investigating these factors for this compound are currently lacking .
properties
IUPAC Name |
2,3,4-trimethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-24-11-12(9-23-24)16-14(20-7-8-21-16)10-22-19(25)13-5-6-15(26-2)18(28-4)17(13)27-3/h5-9,11H,10H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVTUJBATMYEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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